molecular formula C9H16ClNO3 B2758001 (S)-3-(Boc-amino)-1-chloro-2-butanone CAS No. 93371-30-3

(S)-3-(Boc-amino)-1-chloro-2-butanone

Cat. No.: B2758001
CAS No.: 93371-30-3
M. Wt: 221.68
InChI Key: SUMIWORFUZTLFW-LURJTMIESA-N
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Description

(S)-3-(Boc-amino)-1-chloro-2-butanone is a chemical compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Boc-amino)-1-chloro-2-butanone typically involves the protection of an amino group with a Boc group, followed by chlorination. One common method involves the reaction of (S)-3-amino-2-butanone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then chlorinated using thionyl chloride or another chlorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Boc-amino)-1-chloro-2-butanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid or other strong acids.

Major Products

    Substitution: Formation of substituted amines or thiols.

    Deprotection: Formation of the free amine.

Scientific Research Applications

(S)-3-(Boc-amino)-1-chloro-2-butanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-3-(Boc-amino)-1-chloro-2-butanone involves its reactivity as a protected amine. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways and reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Boc-amino)-1-chloro-2-butanone is unique due to its specific structure, which combines a Boc-protected amine with a chlorinated butanone backbone. This combination allows for versatile reactivity and application in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[(2S)-4-chloro-3-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMIWORFUZTLFW-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93371-30-3
Record name tert-butyl N-[(2S)-4-chloro-3-oxobutan-2-yl]carbamate
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